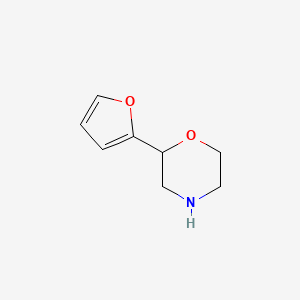

2-(Furan-2-yl)morpholine

説明

Contextualization within Furan and Morpholine Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the largest and most varied family of organic compounds. Among these, furan and morpholine are fundamental building blocks in numerous natural products and synthetic molecules.

Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com Its aromaticity stems from the delocalization of one of the oxygen's lone pairs of electrons into the ring, creating a 6π-electron system. This electron-rich nature makes the furan ring highly reactive towards electrophilic substitution, which typically occurs at the 2-position. ijabbr.com The furan nucleus is a core component in a vast number of biologically active compounds and is a key intermediate in the synthesis of a wide range of pharmaceuticals and other functional materials. ijabbr.comresearchgate.net

Morpholine is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, specifically a 1-oxa-4-azacyclohexane. e3s-conferences.org Unlike the aromatic furan, morpholine has a puckered, chair-like conformation. The presence of the amine group makes it basic, and it is widely used as a building block in organic synthesis. e3s-conferences.org In medicinal chemistry, the morpholine ring is considered a "privileged structure" because it is found in numerous approved drugs and bioactive molecules. nih.gov Its incorporation into a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can also be an integral part of the pharmacophore responsible for biological activity. nih.govresearchgate.net

The combination of these two rings in 2-(Furan-2-yl)morpholine creates a molecule with dual functionality. It possesses the aromatic and reactive nature of the furan ring alongside the basicity and conformational flexibility of the morpholine moiety. This hybrid structure offers multiple sites for chemical modification, making it an attractive starting point for the synthesis of more complex molecules.

Significance of the this compound Scaffold in Contemporary Organic and Medicinal Chemistry Research

The this compound scaffold is of significant interest in contemporary research, primarily as a versatile building block for the synthesis of more complex molecules with a wide range of applications, particularly in medicinal chemistry. The unique combination of the furan and morpholine rings allows for the development of compounds with diverse biological activities. smolecule.com

In organic synthesis , the this compound structure can be modified at several positions. The furan ring can undergo electrophilic substitution, oxidation, or reduction, while the morpholine nitrogen can be acylated, alkylated, or participate in other reactions typical of secondary amines. smolecule.com This reactivity makes it a valuable intermediate for creating libraries of diverse compounds for screening in drug discovery and materials science. For example, derivatives can be synthesized through amidation reactions with intermediates like 3-chlorobenzoyl chloride to yield more complex benzamide compounds. smolecule.com

In medicinal chemistry , the scaffold is a key component in the design of novel therapeutic agents. Research has shown that derivatives of this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. smolecule.com The morpholine ring often enhances the pharmacokinetic profile of a drug candidate, while the furan ring can interact with various biological targets. smolecule.comontosight.ai The investigation of substituted this compound derivatives is an active area of research, with studies exploring their potential as enzyme inhibitors or receptor modulators. smolecule.com The development of analogs with different substitution patterns is a common strategy to optimize potency, selectivity, and other drug-like properties. ontosight.ai

The following tables summarize some of the research findings on derivatives of the this compound scaffold, highlighting its importance in the development of new bioactive compounds.

Table 1: Examples of Biologically Active this compound Derivatives

| Derivative | Investigated Biological Activity | Research Focus |

|---|---|---|

| 3-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide | Antimicrobial, Anticancer | Exploration of therapeutic applications against various diseases. smolecule.comtandfonline.com |

| 2,6-Dimethyl-3-(5-methylfuran-2-yl)morpholine | Antimicrobial, Antifungal | Studied for its potential as a pharmaceutical intermediate or active ingredient. |

| N-(furan-2-ylmethyl)morpholine-4-sulfonamide | Antibiotic, Diuretic, Anticonvulsant (potential) | The sulfonamide group suggests a broad range of possible biological activities. ontosight.ai |

| 2-[2-(Furan-2-yl)-1,3-benzoxazole-5-yl]-1-(morpholine-4-yl) ethan-1-one | Adenosine A2A receptor antagonist (potential) | Development of treatments for neurodegenerative diseases like Alzheimer's. tandfonline.com |

Table 2: Research Applications of the this compound Scaffold

| Application Area | Description | Examples of Research |

|---|---|---|

| Drug Discovery | Serves as a core structure for the synthesis of new drug candidates. | Design of novel anti-inflammatory, antimicrobial, and anticancer agents. smolecule.commdpi.com |

| Organic Synthesis | Used as a versatile intermediate for creating more complex molecules. | Synthesis of substituted benzamides and other heterocyclic systems. smolecule.com |

| Materials Science | Potential for developing novel materials with specific electronic or optical properties. | The unique structural features may confer specific material characteristics. smolecule.com |

| Agrochemicals | Serves as an intermediate in the production of new agrochemical compounds. | Investigation into potential herbicidal or pesticidal activities. smolecule.com |

特性

IUPAC Name |

2-(furan-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGFMVISDIEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640602 | |

| Record name | 2-(Furan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017417-81-0 | |

| Record name | 2-(Furan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2- Furan-2-yl Morpholine and Its Derivatives

Direct Synthesis Approaches to 2-(Furan-2-yl)morpholine

The direct synthesis of the parent compound, this compound, can be achieved through several routes. One common method involves the reductive amination of 2-furoin with ethanolamine, followed by cyclization. Another approach is the reaction of 2-furyl oxirane with ethanolamine. Additionally, the cyclization of N-(2-hydroxyethyl)-N-(2-furylmethyl)amine represents a viable pathway. These methods provide direct access to the core structure, which can then be further modified.

A summary of direct synthetic approaches is provided in the table below.

| Starting Material(s) | Key Transformation(s) | Product |

| 2-Furoin, Ethanolamine | Reductive amination, Cyclization | This compound |

| 2-Furyl oxirane, Ethanolamine | Ring-opening, Cyclization | This compound |

| N-(2-hydroxyethyl)-N-(2-furylmethyl)amine | Intramolecular cyclization | This compound |

Synthetic Routes to Furan- and Morpholine-Containing Scaffolds and Analogues

The synthesis of derivatives and analogues of this compound often requires more elaborate synthetic strategies to introduce functional groups and structural diversity.

Condensation reactions are a fundamental tool for constructing furan-morpholine systems. A notable example is the reaction between a furan-2-carbaldehyde derivative and an N-substituted ethanolamine, followed by a tandem reductive amination and cyclization to yield N-substituted 2-(furan-2-yl)morpholines. This method allows for the introduction of various substituents on the morpholine nitrogen.

| Furan Reactant | Amine Reactant | Key Steps | Product |

| Furan-2-carbaldehyde derivative | N-substituted ethanolamine | Reductive amination, Cyclization | N-substituted this compound |

The Mannich reaction is a powerful one-pot, three-component reaction for synthesizing furan-morpholine derivatives. This reaction involves the aminoalkylation of a furan ring with formaldehyde and morpholine. For example, the reaction of furan, formaldehyde, and morpholine hydrochloride yields 1-((furan-2-yl)methyl)morpholine. This reaction is versatile and can be applied to a variety of substituted furans and morpholines.

| Furan Component | Amine Component | Carbonyl Component | Product |

| Furan | Morpholine hydrochloride | Formaldehyde | 1-((Furan-2-yl)methyl)morpholine |

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of arylfuran-morpholine conjugates. The Suzuki-Miyaura coupling, for instance, can be used to couple a boronic acid or ester derivative of a furan-morpholine with an aryl halide, or vice versa. This allows for the creation of a C-C bond between the furan ring and an aryl group. Similarly, the Buchwald-Hartwig amination can be employed to form a C-N bond between a furan-morpholine and an aryl amine.

| Coupling Partners | Reaction Type | Bond Formed | Product Class |

| Furan-morpholine boronic acid/ester + Aryl halide | Suzuki-Miyaura | C-C | Arylfuran-morpholine conjugate |

| Furan-morpholine halide + Aryl boronic acid/ester | Suzuki-Miyaura | C-C | Arylfuran-morpholine conjugate |

| Furan-morpholine amine + Aryl halide | Buchwald-Hartwig | C-N | Arylfuran-morpholine conjugate |

| Furan-morpholine halide + Aryl amine | Buchwald-Hartwig | C-N | Arylfuran-morpholine conjugate |

Multi-component reactions (MCRs) and one-pot syntheses offer efficient pathways to complex furan-morpholine derivatives. A notable example is a one-pot synthesis of novel pyrazole derivatives incorporating a furan-morpholine moiety. This reaction involves the condensation of an aromatic aldehyde, 1-(furan-2-yl)ethan-1-one, and morpholine, followed by reaction with a hydrazine derivative.

| Key Reactants | Reaction Type | Product Class |

| Aromatic aldehyde, 1-(Furan-2-yl)ethan-1-one, Morpholine, Hydrazine derivative | One-pot, multi-component | Pyrazole-furan-morpholine conjugates |

The derivatization of existing morpholine-functionalized furan systems provides a straightforward route to a wide range of analogues. Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, can be used to introduce a formyl group onto the furan ring, which can then be further transformed. Another strategy involves the modification of the morpholine ring, for example, by N-alkylation or N-acylation, to introduce new functional groups. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, can be used to construct more complex polycyclic systems from furan-morpholine precursors.

| Substrate | Reaction Type | Modification | Product Type |

| Morpholine-functionalized furan | Vilsmeier-Haack | Formylation of furan ring | Formyl-substituted furan-morpholine |

| Morpholine-functionalized furan | N-alkylation/N-acylation | Functionalization of morpholine nitrogen | N-substituted furan-morpholine |

| Morpholine-functionalized furan | Diels-Alder | Cycloaddition on furan ring | Polycyclic furan-morpholine adduct |

Retrosynthetic Analysis of the this compound Core and Complex Analogues

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process involves breaking bonds and applying "transforms," which are the reverse of known chemical reactions, to identify potential synthetic pathways. ub.edu For the this compound core, several logical disconnections can be proposed, leading to various synthetic strategies.

A primary disconnection strategy for the morpholine ring involves breaking the C-N and C-O bonds. This approach is common in the synthesis of substituted morpholines. One retrosynthetic pathway for this compound ( 1 ) identifies 2-amino-1-(furan-2-yl)ethanol and a two-carbon electrophile as key precursors. A further disconnection of the amino alcohol leads back to simpler starting materials like a furan aldehyde and a source of cyanide and an amine.

Key Retrosynthetic Disconnections for this compound:

Strategy A: N-Alkylation and Etherification. This is one of the most straightforward approaches. Disconnecting the N-C2 and O-C3 bonds of the morpholine ring suggests a pathway starting from 2-(furan-2-yl)oxirane and ethanolamine. Alternatively, sequential N-alkylation and intramolecular O-alkylation (or vice-versa) of a linear precursor is a common strategy.

Strategy B: From Aziridines. Another approach involves the ring-opening of an activated aziridine. A retrosynthetic disconnection across the C2-N and C6-O bonds could lead back to a furan-substituted aziridine and a haloethanol. Metal-free methods using reagents like ammonium persulfate can facilitate the ring-opening of aziridines with halogenated alcohols to form the morpholine ring. beilstein-journals.org Copper-catalyzed reactions have also been employed for similar transformations. beilstein-journals.org

Strategy C: Reductive Amination. A disconnection at the C2-N bond suggests a reductive amination pathway. This would involve the reaction of a 2-(furan-2-yl)-2-hydroxyacetaldehyde derivative with an amino alcohol, followed by cyclization.

For more complex analogues, such as those with additional substitutions on the morpholine or furan rings, the retrosynthetic analysis would incorporate additional steps to introduce these functionalities. For instance, a substituent on the morpholine nitrogen could be introduced via N-alkylation or N-acylation of the parent this compound. Substituents on the furan ring would typically be introduced at an early stage, starting with a pre-functionalized furan derivative.

| Target Molecule | Retrosynthetic Transform | Key Precursors/Synthons | Reference |

| This compound | C-N/C-O disconnection | 2-(Furan-2-yl)oxirane, Ethanolamine | General Morpholine Synthesis |

| This compound | Aziridine ring-opening | Furan-substituted aziridine, 2-Chloroethanol | beilstein-journals.org |

| This compound | Reductive amination/cyclization | 2-Amino-1-(furan-2-yl)ethanol, Glycolaldehyde | General Morpholine Synthesis |

| Substituted Morpholines | Intramolecular Hydroalkoxylation | Nitrogen-tethered alkenes | organic-chemistry.org |

| Substituted Morpholines | Photocatalytic Annulation | Aldehydes, Silicon amine protocol (SLAP) reagents | organic-chemistry.orgnih.gov |

Sustainable Synthetic Practices and Green Chemistry Considerations in Furan-Morpholine Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. lidsen.comnih.gov The synthesis of furan-morpholine compounds offers several opportunities to implement these principles, particularly through the use of renewable starting materials and environmentally benign reaction conditions.

Renewable Feedstocks: The furan moiety in this compound can be derived from biomass. chim.it Furfural, produced from the dehydration of pentose sugars found in lignocellulosic biomass, is a key platform chemical. chim.itucl.ac.uk This positions furan-based compounds as sustainable alternatives to petroleum-derived aromatics. The conversion of biomass to furfural and its derivatives is a cornerstone of creating a bio-based chemical industry. chim.itmdpi.com

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives.

Water: Performing reactions in water is highly desirable. For example, the synthesis of phthalimide hydrazones from furfural derivatives has been demonstrated in a one-pot cascade in water. ucl.ac.uk

2-Methyltetrahydrofuran (2-MeTHF): This solvent, which can be derived from renewable resources, is promoted as an eco-friendly alternative to solvents like tetrahydrofuran (THF). nih.gov

Ionic Liquids: Novel morpholine-based ionic liquids have been synthesized and used as catalysts and reaction media, allowing for simple product separation by filtration. lidsen.com

Metal-Free Catalysis: The development of metal-free synthetic routes, such as the ammonium persulfate-mediated synthesis of morpholines from aziridines, avoids the use of potentially toxic and expensive transition metal catalysts. beilstein-journals.org

Photocatalysis: Visible-light-activated photocatalysts offer a green approach to morpholine synthesis, proceeding under mild conditions. nih.gov

Atom Economy and Process Efficiency: Green synthetic methods strive for high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product.

One-Pot Reactions: Combining multiple reaction steps into a single pot reduces waste from intermediate purification steps, saves energy, and shortens reaction times. beilstein-journals.orgacs.org

Redox Neutral Processes: A recently developed two-step protocol for morpholine synthesis from 1,2-amino alcohols using ethylene sulfate is redox neutral, eliminating the need for hydride reducing agents and their associated waste. chemrxiv.orgchemrxiv.org This method is also high yielding and uses inexpensive reagents. chemrxiv.orgacs.org

The following table summarizes some green chemistry approaches applicable to the synthesis of furan-morpholine derivatives.

| Green Chemistry Principle | Application in Furan-Morpholine Synthesis | Specific Examples/Reagents | Reference |

| Use of Renewable Feedstocks | Deriving the furan ring from biomass. | Furfural from lignocellulose. | chim.itucl.ac.uk |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. | Water, 2-Methyltetrahydrofuran (2-MeTHF), N-formylmorpholine. | ucl.ac.uknih.govajgreenchem.com |

| Catalysis | Using catalysts to improve efficiency and reduce waste. | Metal-free catalysts (Ammonium persulfate), Photocatalysts, Ionic Liquids. | beilstein-journals.orgnih.govlidsen.com |

| Atom Economy | Designing syntheses to maximize the incorporation of reactant atoms into the product. | One-pot synthesis of morpholine-fused triazoles; Redox-neutral synthesis from 1,2-amino alcohols. | acs.orgacs.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Visible-light photocatalysis. nih.gov | nih.gov |

By integrating these sustainable practices, the synthesis of this compound and its analogues can be aligned with the goals of green chemistry, contributing to a more environmentally responsible chemical industry.

Advanced Spectroscopic Characterization and Mechanistic Elucidation in 2- Furan-2-yl Morpholine Research

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. numberanalytics.combruker.com For 2-(furan-2-yl)morpholine and its derivatives, advanced NMR methods, including two-dimensional techniques like COSY (Correlation Spectroscopy), are employed to unequivocally assign proton (¹H) and carbon (¹³C) signals and to analyze complex isomeric mixtures. numberanalytics.comipb.pt

Detailed research findings from studies on related furan-morpholine structures demonstrate the power of NMR. For instance, in a novel derivative, 1-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the proton signals for the furan moiety were observed at δ 6.34 ppm and δ 6.71 ppm, while the carbon signals appeared at δ 109.25, 111.33, and 123.02 ppm. nih.gov Similarly, the ¹H NMR spectrum of 1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-morpholinoethan-1-one showed the morpholine protons as multiplets at δ 3.55 ppm and δ 4.01 ppm. nih.gov These chemical shifts are characteristic and essential for confirming the presence and integrity of the furan and morpholine rings within a larger molecular framework.

NMR is also crucial for analyzing structural dynamics and stereochemistry. Vicinal coupling constants (J-values) can help determine the relative orientation of protons, which is instrumental in assigning stereochemistry, such as the cis or trans configuration across a double bond or within a ring system. ipb.pt Furthermore, NMR can be used to study inseparable isomer mixtures, such as amide bond rotamers, by reporting the distinct chemical shift data for each isomer present in the mixture. reddit.com The ability to study molecules in solution allows NMR to provide insights into their dynamic behavior, which is a key advantage over techniques that only analyze static states. innovationnewsnetwork.comnih.gov

Table 1: Representative NMR Chemical Shifts for Furan and Morpholine Moieties in Derivatives This table is generated based on data from related structures in the literature.

| Moiety | Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |

| Furan | ¹H | 6.34 - 7.56 | Protons on the furan ring | nih.govnih.gov |

| ¹³C | 109.25 - 141.31 | Carbon atoms of the furan ring | nih.gov | |

| Morpholine | ¹H | 3.55 - 4.01 | CH₂ protons adjacent to oxygen and nitrogen | nih.gov |

| ¹³C | ~53 - 67 | CH₂ carbons of the morpholine ring | nih.gov |

Mass Spectrometry for Mechanistic Pathway Elucidation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. nih.gov In the context of this compound research, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS/MS) is the dominant technique for identifying metabolites and clarifying reaction mechanisms. nih.govrrpharmacology.ru

The initial step in analysis involves identifying the molecular ion of the parent compound. For this compound (C₈H₁₁NO₂), predicted high-resolution mass spectrometry data indicates a protonated molecule [M+H]⁺ at an m/z of 154.08626 and a sodium adduct [M+Na]⁺ at 176.06820. uni.lu The study of fragmentation patterns is key to structural elucidation. Research on morpholine itself shows characteristic fragmentation, while studies on furan-containing compounds reveal that a common metabolic pathway involves the oxidation of the furan ring by cytochrome P450 enzymes to form a reactive α,β-unsaturated dialdehyde intermediate. nih.govresearchgate.net This reactive species can then form adducts with cellular nucleophiles, and the resulting metabolites can be identified by their specific mass shifts. nih.gov

The workflow for metabolite identification typically involves comparing the mass spectra of samples from in vitro or in vivo studies against a control. europa.eu Any new signals are flagged as potential metabolites. For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of approximately 16 Da. rrpharmacology.ru Enzymatic kinetic assays combined with mass spectrometry can also reveal whether a compound acts as a reversible or irreversible inhibitor of an enzyme. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts Data sourced from PubChemLite database predictions.

| Adduct | Predicted m/z |

| [M+H]⁺ | 154.08626 |

| [M+Na]⁺ | 176.06820 |

| [M+K]⁺ | 192.04214 |

| [M-H]⁻ | 152.07170 |

| [M+HCOO]⁻ | 198.07718 |

| [M+CH₃COO]⁻ | 212.09283 |

Source: uni.lu

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and electronic structure, respectively. drawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). bellevuecollege.edu This allows for the identification of specific functional groups present in a molecule, as each group has a characteristic absorption frequency range. libretexts.org For this compound, the IR spectrum would be expected to show absorptions corresponding to the furan ring, such as C-H stretching (~3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹), and the characteristic C-O-C (ether) stretching. libretexts.orglibretexts.org The morpholine ring would contribute C-H stretching from its alkane-like portions (2850–2960 cm⁻¹) and vibrations from its C-O-C and C-N bonds. libretexts.org For example, IR data for a related furan derivative showed a C=O stretch at 1655 cm⁻¹. nih.gov

UV-Vis spectroscopy involves the absorption of UV or visible light, which causes the promotion of electrons from a ground electronic state to an excited state. matanginicollege.ac.inmicrobenotes.com The furan ring in this compound acts as a chromophore, the part of the molecule responsible for this absorption. matanginicollege.ac.in The expected absorptions are due to π→π* and n→π* electronic transitions. mvpsvktcollege.ac.in Transitions of π electrons in the conjugated system of the furan ring typically occur in the UV region (200-400 nm). mvpsvktcollege.ac.inhacettepe.edu.tr The exact wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the molecular environment and any substitution on the rings.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound This table is generated based on general spectroscopic data and findings from related compounds.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Source(s) |

| Furan Ring | =C–H stretch | 3100 - 3000 | libretexts.org |

| C=C stretch | 1600 - 1475 | libretexts.org | |

| C–O–C stretch | ~1250 | nih.gov | |

| Morpholine Ring | C–H stretch | 2960 - 2850 | libretexts.org |

| C–N stretch | ~1100 | libretexts.org | |

| C–O–C stretch | ~1115 | libretexts.org |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights of Derivatives

Studies on morpholine-containing compounds have shown that the morpholine ring characteristically adopts a stable chair conformation in the solid state. nih.gov This is a crucial piece of information for understanding the spatial arrangement of the molecule. For the furan portion, crystallographic studies of derivatives like furfural and furfurylamine have determined their molecular structures with high precision. rsc.org These studies reveal that the conformation of the substituent relative to the furan ring (syn or anti) is a key structural feature. rsc.org

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. In the crystal structure of furfurylamine, for example, N–H⋯N and N–H⋯O hydrogen bonds link the molecules into a network. rsc.org Such interactions are vital for understanding the physical properties of the compound and for designing new crystalline forms. The combination of data from furan and morpholine derivatives allows for the construction of a highly accurate model of the solid-state structure of this compound.

Table 4: Conformational Insights from X-ray Crystallography of Furan and Morpholine Derivatives

| Molecular Moiety | Key Structural Feature | Observation | Source(s) |

| Morpholine Ring | Ring Conformation | Typically adopts a stable chair conformation. | nih.gov |

| Furan Ring | Substituent Orientation | Can exist in syn or anti conformations relative to the ring oxygen. | rsc.org |

| Intermolecular Forces | Crystal Packing | Stabilized by hydrogen bonds (e.g., N-H⋯O, C-H⋯N) and other weak interactions. | rsc.org |

Theoretical and Computational Chemistry Studies on 2- Furan-2-yl Morpholine and Analogues

Quantum Chemical Calculations and Density Functional Theory (DFT) Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure and properties of molecules. ua.ptijcce.ac.ir DFT methods are employed to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's behavior. ijcce.ac.ir For furan- and morpholine-containing compounds, DFT has been widely used to understand their structure and reactivity. bohrium.comresearchgate.net

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is key to its reactivity. DFT calculations provide insights into this by mapping the distribution of electrons and identifying regions susceptible to chemical attack.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. beilstein-journals.orgresearchgate.net For instance, studies on various furan derivatives show that their HOMO-LUMO gaps can be tuned by different substituents, which in turn modifies their electronic properties and reactivity. beilstein-journals.orgarxiv.org In one study on furan-cored AIEgens, the furan derivative (TPE-F) showed a HOMO-LUMO gap of 3.63 eV, calculated via DFT. researchgate.net

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Furan Analogues

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 1-(furan-2-yl)methyl)-4,5-diphenyl-2-p-tolyl-1H-imidazole (FMDI) | B3LYP/6-31G(d,p) | -5.61 | -1.89 | 3.72 | bohrium.com |

| Tetraphenylethylene-furan (TPE-F) | DFT | -5.36 | -1.73 | 3.63 | researchgate.net |

| Isopentacenofuran | B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) | - | - | 1.25 - 1.36 | beilstein-journals.org |

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on a molecule's surface. researchgate.netuni-muenchen.deresearchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species. Red-colored regions indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For a molecule like 2-(furan-2-yl)morpholine, an MEP map would likely show negative potential around the oxygen atoms of both the furan and morpholine rings, identifying them as potential sites for hydrogen bonding or interaction with electrophiles. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within a molecule. core.ac.uk It provides a detailed picture of bonding and electron density transfer between orbitals. For example, in a study of 3-furan-2-yl-4-phenyl-butyric acid, NBO analysis revealed strong stabilization energy from electron density transfer from the lone pair of an oxygen atom to an anti-bonding orbital, indicating significant electronic delocalization. This type of analysis for this compound would clarify the intramolecular interactions between the furan and morpholine rings.

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights that can be difficult to obtain experimentally. arxiv.orgrsc.org By calculating the energies of reactants, products, and transition states, researchers can map out the entire potential energy surface of a reaction. ekb.eg

For furan-containing molecules, Diels-Alder reactions are a common and important transformation. nih.gov Computational studies on these reactions can determine whether the reaction is under kinetic or thermodynamic control by comparing the activation energies of different possible pathways and the relative stabilities of the products. rsc.orgnih.gov A computational study on the reaction between pyridinium salts and ethylenes explained why furan derivatives were the thermodynamic products over other feasible options by calculating the reaction barriers and product stabilities. researchgate.net

Similarly, kinetic studies on the reaction of morpholine with other compounds, such as 5-nitroisatin, have been performed to understand the mechanism, which involves a nucleophilic attack followed by ring opening. arxiv.org For this compound, theoretical studies could predict the outcomes of various synthetic transformations, such as electrophilic substitution on the furan ring or reactions involving the morpholine nitrogen, by calculating the associated thermodynamic and kinetic parameters. ekb.eg

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time. nih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable arrangements of the furan and morpholine rings relative to each other. When studying the interaction of a ligand with a biological target, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.govacs.org For example, in a study of novel thiazolidin-4-ones containing a morpholine moiety, MD simulations were performed to confirm the stability of the most promising compound within the active site of the target enzyme, acetylcholinesterase. acs.org Such simulations on a this compound-target complex would verify if the initial docked pose is maintained over time, adding confidence to the binding predictions.

In Silico Prediction of Ligand-Target Interactions and Binding Affinity

In silico methods, particularly molecular docking, are a cornerstone of modern drug discovery for predicting how a small molecule (ligand) might bind to a protein target. nih.govujmm.org.ua This process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on their predicted binding affinity. nih.gov

Numerous studies have employed molecular docking for furan- and morpholine-containing compounds to predict their potential as therapeutic agents. acs.orgfrontiersin.org For instance, morpholine-thiophene hybrid compounds were docked against the urease enzyme to understand their inhibitory mechanism, with the lead compound showing a strong binding affinity and interactions with key amino acid residues in the active site. frontiersin.org Another study docked a series of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones into the active sites of several enzymes, including acetylcholinesterase and urease, revealing promising binding affinities that were better than the standard drugs used as controls. acs.org

For this compound, a similar in silico approach would involve docking it against various known drug targets to generate hypotheses about its potential biological activity. The docking results would provide a binding energy score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

Table 2: Examples of Molecular Docking Studies on Furan/Morpholine Analogues

| Compound/Analogue Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Morpholine-thiophene hybrid thiosemicarbazone (Compound 5g) | Jack bean urease (3LA4) | -7.6 | HIS593, HIS492, ASP633, TYR632 | frontiersin.org |

| 5-(4-Fluorobenzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (Compound 12) | Acetylcholinesterase (AChE) | -11.85 | TYR121, TRP279, TYR334 | acs.org |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | Thymidine kinase (4IVR) | -7.29 | Not specified | ujmm.org.ua |

| 5-(Furan-2-ylmethylene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one (Compound 15) | Tyrosinase | -7.79 | HIS263, SER282, VAL283 | acs.org |

Q & A

Q. What are the standard synthetic routes for 2-(Furan-2-yl)morpholine, and how can their efficiency be validated experimentally?

- Methodological Answer : A common approach involves coupling morpholine derivatives with furan-containing precursors. For example, in and , the compound was synthesized via nucleophilic substitution or condensation reactions. To validate efficiency:

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

- Calculate yields by comparing isolated product mass to theoretical values.

- Confirm purity via melting point analysis (e.g., mp 118°C reported in ) and spectral consistency (e.g., IR absorption at 1630 cm⁻¹ for C=O groups) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include morpholine protons (δ 3.50–3.66 ppm as multiplet) and furan protons (e.g., δ 6.63 ppm for H4’ in ). Integrate peaks to confirm stoichiometry.

- IR Spectroscopy : Look for carbonyl stretches (1630–1640 cm⁻¹) and morpholine ring vibrations (e.g., C-O-C stretches at 1100–1250 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to confirm molecular formula (e.g., C₁₇H₁₆N₂O₄, MW 312.32 g/mol in ) .

Q. What starting materials and solvents are optimal for synthesizing this compound derivatives?

- Methodological Answer :

- Starting Materials : Morpholine, chloroacetyl chloride, and furan-2-carboxaldehyde are common ().

- Solvents : Use polar aprotic solvents (e.g., DMF, acetonitrile) for nucleophilic substitutions or dichloromethane for acid-catalyzed condensations.

- Catalysts : Amine bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) may enhance reactivity .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking to assess binding affinity to target receptors (e.g., A2A adenosine receptors in ).

- Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Validate predictions with in vitro assays (e.g., radioligand binding assays for receptor antagonism) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with literature (e.g., δ 7.67 ppm for H5’ in vs. similar furan derivatives in ).

- Isotopic Labeling : Use deuterated solvents to confirm solvent artifacts.

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals (e.g., morpholine CH₂ at δ 3.85 ppm in ) .

Q. How can researchers optimize reaction conditions to improve yields of this compound analogs?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst ratios systematically.

- Kinetic Studies : Use in-situ FTIR to track intermediate formation.

- Green Chemistry : Explore microwave-assisted synthesis or biomass-derived precursors (e.g., vitamin C in ) to enhance sustainability .

Q. What methodologies assess the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。